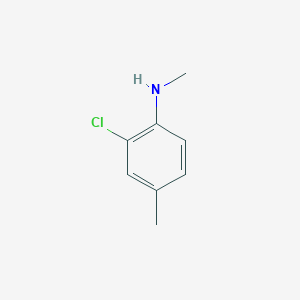

2-chloro-N,4-dimethylaniline

Description

Historical Context of its Chemical Investigation

The history of aniline (B41778) and its derivatives dates back to the 19th century. Aniline itself was first isolated from the destructive distillation of indigo (B80030) in 1826. ontosight.ai A major breakthrough came in 1842 when Nikolay Zinin discovered the reduction of nitrobenzene (B124822) to aniline, a reaction that opened the door for the synthesis of a vast number of substituted anilines. jigschemical.com The development of methods for N-alkylation, such as the reaction of aniline with alcohols, and the chlorination of the aromatic ring, were subsequent key developments. jigschemical.comgoogle.comgoogle.com

While a specific date for the first synthesis of N-methyl-2-chloro-4-methylaniline is not documented in major scientific literature, it can be inferred that its synthesis became feasible with the establishment of these fundamental reactions. The synthesis of related compounds, such as N-methylaniline and various chloroanilines, has been well-established for many decades. jigschemical.com For instance, a patent from 1948 describes the synthesis of N-methyl aniline by reacting mono-chlorobenzene with mono-methylamine. chinachemnet.com The study of specific isomers like 2-chloro-N,4-dimethylaniline likely arose from systematic research into the effects of substitution patterns on the chemical properties and reactivity of chlorinated anilines for various industrial applications.

Foundational Research Trajectories of Chlorinated Anilines

Research into chlorinated anilines has historically been driven by their industrial importance. acs.org A significant portion of research has focused on their use as intermediates in the manufacturing of dyes, pharmaceuticals, and agrochemicals. ontosight.aiacs.orgcymitquimica.com For example, chlorinated anilines are key building blocks for certain azo dyes and herbicides. scialert.netatamanchemicals.com

Another major research trajectory has been the study of the environmental fate and toxicology of chlorinated anilines. acs.orgresearchgate.net As these compounds are used in industrial processes, there is potential for their release into the environment, necessitating studies on their persistence, biodegradation, and impact on aquatic ecosystems. acs.orgresearchgate.netnih.gov Research has shown that the toxicity of anilines can be influenced by the degree and position of chlorine substitution. scialert.net

Furthermore, structure-activity relationship (SAR) studies have been a key area of investigation. These studies aim to understand how the specific arrangement of substituents on the aniline ring affects the molecule's chemical and biological properties, which is crucial for designing new molecules with desired functionalities, be it for pharmaceuticals, dyes, or other applications. researchgate.net

Physicochemical Properties

Due to the limited availability of experimental data for N-methyl-2-chloro-4-methylaniline, the following table includes data for the closely related compounds 2-Chloro-4-methylaniline (B104755) and 4-Chloro-N-methylaniline for reference.

| Property | 2-Chloro-4-methylaniline | 4-Chloro-N-methylaniline |

| Molecular Formula | C₇H₈ClN | C₇H₈ClN |

| Molecular Weight | 141.6 g/mol lookchem.com | 141.6 g/mol ontosight.ai |

| Appearance | Clear yellow to pale brown liquid lookchem.comkau.edu.sa | Colorless to pale yellow liquid ontosight.ai |

| Melting Point | 7 °C lookchem.comeuropa.eu | 26-27 °C ontosight.ai |

| Boiling Point | 223-225 °C lookchem.comeuropa.eu | 232-233 °C ontosight.ai |

| Density | 1.151 g/mL at 25 °C europa.eu | 1.12 g/cm³ at 20°C ontosight.ai |

| Solubility in Water | Slightly soluble | Slightly soluble ontosight.ai |

| Refractive Index | n20/D 1.575 lookchem.comeuropa.eu | - |

| CAS Number | 615-65-6 europa.eu | 932-96-7 nih.gov |

This table contains interactive elements. Click on the headers to sort the data.

Spectroscopic Data

| Spectrum Type | Data for 2-Chloro-4-methylaniline | Data for N-Methyl-2-chloroaniline |

| ¹H NMR | 1H NMR (399.65 MHz, CDCl₃): Signals corresponding to aromatic, amine, and methyl protons are expected. chemicalbook.com | 1H NMR (400 MHz, CDCl₃) δ: 7.29 (d, J = 7.2 Hz, 1H), 7.24 – 7.16 (m, 1H), 6.67 (t, J = 7.4 Hz, 2H), 4.37 (s, 1H), 2.92 (d, J = 4.8 Hz, 3H). rsc.org |

| ¹³C NMR | Expected signals for the 7 carbon atoms in the molecule. | 13C NMR (101 MHz, CDCl₃) δ: 145.01, 128.95, 127.84, 119.04, 117.00, 110.61, 30.35. rsc.org |

| IR (Infrared) | FT-IR spectra have been recorded and analyzed, showing characteristic bands for N-H, C-H, and C-Cl vibrations. nih.gov | Characteristic peaks for N-H stretching, C-H aromatic and aliphatic stretching, and C-Cl stretching are expected. |

| Mass Spectrometry | MS data is available, showing the molecular ion peak and fragmentation pattern. nist.gov | GC-MS (m/z): 141.03 (calc. 141.23). rsc.org |

This table contains interactive elements. The data provided is for related isomers and should be used for reference purposes.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10ClN |

|---|---|

Molecular Weight |

155.62 g/mol |

IUPAC Name |

2-chloro-N,4-dimethylaniline |

InChI |

InChI=1S/C8H10ClN/c1-6-3-4-8(10-2)7(9)5-6/h3-5,10H,1-2H3 |

InChI Key |

WVYSGQWWYODGPY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro N,4 Dimethylaniline and Its Analogues

Conventional Synthetic Routes to 2-chloro-N,4-dimethylaniline

Traditional methods for the synthesis of this compound rely on established organic reactions that manipulate functional groups on the aromatic ring. These routes, while effective, often involve stoichiometric reagents and can present challenges in achieving high regioselectivity.

Strategies Involving Directed Ortho-Metalation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG) on the aromatic ring, which complexes with an organolithium reagent, typically an alkyllithium like n-butyllithium. wikipedia.orgbaranlab.org This complexation increases the acidity of the protons at the ortho position, facilitating deprotonation by the strong base to form a stable aryllithium intermediate. wikipedia.orgorganic-chemistry.orgbaranlab.org

In the context of synthesizing this compound, the N,N-dimethylamino group of a suitable precursor, such as N,4-dimethylaniline, can act as the DMG. wikipedia.org The tertiary amine group is a moderately effective DMG that can direct the lithiation to the adjacent ortho position. organic-chemistry.org The resulting aryllithium intermediate is then quenched with an electrophilic chlorine source, such as hexachloroethane (C₂Cl₆) or N-chlorosuccinimide (NCS), to introduce the chlorine atom specifically at the 2-position. This approach offers high regioselectivity, favoring the ortho product over other isomers. wikipedia.org While traditionally applied to tertiary anilines, this method provides a direct route to the desired substitution pattern. wikipedia.org

| Component | Example | Function |

| Substrate | N,4-dimethylaniline | Contains the directing group and the aromatic ring to be functionalized. |

| Directing Group | -NMe₂ | Coordinates with the lithium reagent to direct deprotonation to the ortho-position. wikipedia.orgbaranlab.org |

| Metalating Agent | n-Butyllithium (n-BuLi) | Acts as a strong base to deprotonate the ortho-position. wikipedia.org |

| Electrophile | Hexachloroethane (C₂Cl₆) | Provides an electrophilic source of chlorine to quench the aryllithium intermediate. |

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SₙAr) is another fundamental method for introducing substituents onto an aromatic ring. libretexts.org This reaction pathway typically requires an aryl halide substrate that is activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orgyoutube.com The EWG stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which forms upon the addition of the nucleophile. libretexts.org

A plausible, though challenging, SₙAr route to this compound could start from a substrate like 1,2-dichloro-4-methylbenzene. In this case, dimethylamine would act as the nucleophile, displacing one of the chloride ions. However, without a strong activating group on the ring, this reaction would require harsh conditions, such as high temperatures and pressures, due to the low reactivity of the aryl chloride. nih.gov The regioselectivity between the 1- and 2-positions would also need to be controlled. More practical SₙAr strategies often involve highly activated systems, such as those containing nitro groups. For instance, reacting a 2,4-dichloroquinazoline precursor with an amine nucleophile shows high regioselectivity for substitution at the 4-position, demonstrating the principle on a different heterocyclic system. nih.gov

Halogenation of N,4-dimethylaniline Derivatives

The direct halogenation of N,4-dimethylaniline presents a regioselectivity challenge. The dimethylamino group is a powerful activating group that directs incoming electrophiles to the ortho and para positions. Typically, direct chlorination would yield a mixture of products, with the para-substituted isomer often being the major product due to reduced steric hindrance.

A refined and highly regioselective method involves the temporary oxidation of the starting material. nih.govnsf.gov In this approach, N,4-dimethylaniline is first oxidized to its corresponding N-oxide using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA). nsf.gov The resulting N,N-dimethylaniline N-oxide exhibits altered reactivity. Treatment of this N-oxide intermediate with thionyl chloride (SOCl₂) at low temperatures leads to a rearrangement and subsequent chlorination that shows a strong preference for the ortho-position. nih.govnsf.gov This protocol yields predominantly this compound over the 4-chloro isomer, with observed ortho/para selectivity ratios ranging from 3.6:1 to 6.6:1 for related N,N-dimethylaniline N-oxides. nih.govnsf.gov

| Reagent | Starting Material | Product Selectivity | Reference |

| Thionyl chloride (SOCl₂) | N,N-dimethylaniline N-oxide | Predominantly 2-chloro product | nih.govnsf.gov |

| Thionyl bromide (SOBr₂) | N,N-dimethylaniline N-oxide | Exclusively 4-bromo product | nih.govnsf.gov |

| Bromine in Acetic Acid | N,N-dimethylaniline | 4-bromo product | prepchem.com |

Reductive Amination Pathways for Analogues

Reductive amination is a versatile method for forming amines from carbonyl compounds and is particularly useful for synthesizing N-alkylated analogues. The Eschweiler-Clarke reaction, a specific type of reductive amination, is used to methylate primary or secondary amines to their corresponding tertiary amines using formic acid and formaldehyde.

This pathway can be employed to synthesize N,N-dimethylated analogues of 2-chloro-4-methylaniline (B104755). A typical sequence would involve starting with a suitable precursor, such as 2-chloro-4-methyl-1-nitrobenzene. The nitro group is first reduced to a primary amine (2-chloro-4-methylaniline) using reducing agents like zinc powder in an ethanol (B145695)/water mixture or through catalytic hydrogenation. researchgate.net The resulting primary aniline (B41778) can then be exhaustively methylated via the Eschweiler-Clarke reaction to yield the final N,N-dimethylated product. This two-step process provides a reliable route to various analogues by modifying the initial substituted nitrobenzene (B124822).

Modern and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methodologies. These modern approaches often rely on catalysis to achieve transformations that are difficult or inefficient using conventional methods.

Catalytic Synthesis Protocols for this compound

Modern synthetic protocols aim to improve efficiency and reduce waste. One such area is the use of photocatalysis for C-H functionalization. The direct chlorination of electron-rich aromatic compounds can be achieved under mild conditions using photocatalysts. fu-berlin.de For example, a process utilizing a poly(heptazine imide) photocatalyst (K-PHI) can catalyze the chlorination of substrates like N,N-dimethylaniline using aqueous HCl and oxygen as the chlorine source and terminal oxidant, respectively. fu-berlin.de The reaction is driven by visible light irradiation at ambient temperature. fu-berlin.de This method represents a more sustainable alternative to traditional chlorination reagents, which are often hazardous. Applying such a photocatalytic system to N,4-dimethylaniline could provide a direct and greener route to this compound, although control of regioselectivity would remain a critical parameter to optimize.

Another modern approach involves the use of specialized palladium complex catalysts for reactions like catalytic hydrogenation, which can be used for simultaneous dechlorination and nitro group reduction under two-phase conditions. google.com While not a direct synthesis of the target compound, this technology highlights the power of modern catalysis to perform multiple transformations in a single step, which could be adapted for the synthesis of complex aniline analogues. google.com

Green Chemistry Modifications for this compound Production

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of aromatic amines to reduce the environmental impact of chemical processes. For the production of N-methylated anilines like this compound, sustainable methylation techniques have been a key focus.

One green approach involves the use of methanol as a methylating agent, which is considered a sustainable C1 source. Research has demonstrated the selective N-monomethylation of anilines using methanol with solid molecular N-heterocyclic carbene iridium (NHC-Ir) catalysts. This method offers high yields and can be recycled multiple times without significant loss of activity. researchgate.net Another innovative strategy utilizes carbon dioxide (CO2) and hydrogen (H2) for the N-methylation of anilines, promoted by an alcohol such as ethanol, over a cobalt-based catalytic system. This process operates under mild conditions and shows high efficiency. rsc.org

The development of heterogeneous catalysts is another cornerstone of green synthesis. For instance, a bimetallic PdCu-Fe3O4 nanoparticle catalyst has been shown to be effective for the selective N-methylation of aniline with methanol, employing a "hydrogen-borrowing strategy" that minimizes waste. researchgate.net Similarly, ruthenium complexes have been used for N-methylation with methanol under weaker base conditions, offering a more environmentally benign reaction. nih.gov These methods provide greener alternatives to traditional methylation reagents like toxic halohydrocarbons. nih.gov

Microwave-assisted organic synthesis represents another green technique, which can lead to shorter reaction times, increased yields, and often avoids the use of organic solvents. For example, the synthesis of anilines from aryl halides has been achieved using microwave irradiation in the absence of transition metals, ligands, or organic solvents. tandfonline.com

Table 1: Green N-Methylation Strategies for Anilines

| Methylating Agent | Catalyst System | Key Advantages |

|---|---|---|

| Methanol | Solid Molecular NHC-Ir | Recyclable catalyst, high turnover numbers researchgate.net |

| CO2/H2 | Cobalt/triphos/Sn(OTf)2 | Utilizes CO2 as a C1 source, mild reaction conditions rsc.org |

| Methanol | PdCu-Fe3O4 Nanoparticles | Bimetallic catalyst, hydrogen-borrowing strategy researchgate.net |

| Methanol | (DPEPhos)RuCl2PPh3 | Requires only a weak base nih.gov |

Flow Chemistry Applications in this compound Synthesis

Continuous flow chemistry has emerged as a powerful tool in chemical synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and greater scalability compared to traditional batch processes. The synthesis of aniline derivatives, including halogenated and N-alkylated compounds, has benefited from this technology.

The N-alkylation of anilines has been successfully demonstrated in continuous flow systems. For instance, a continuous flow process using a mesoporous Al-SBA-15 catalyst has been developed for the N-methylation of aniline, achieving conversions up to 99% with high selectivity for the monoalkylated product. researchgate.net Such a system allows for precise control over reaction parameters like temperature, pressure, and flow rate, leading to enhanced efficiency and reduced by-product formation. researchgate.net

Flow chemistry is also well-suited for handling hazardous reagents and reactions. The Vilsmeier-Haack reaction, which can be used for the formylation and chlorination of aromatic compounds, has been adapted to continuous flow conditions to mitigate safety concerns associated with the Vilsmeier reagent. researchgate.net This approach allows for the safe in-situ generation and immediate use of reactive intermediates.

Table 2: Flow Chemistry Parameters for Aniline Derivatization

| Reaction Type | Catalyst/Reagent | Reactor Type | Key Findings |

|---|---|---|---|

| N-Methylation of Aniline | Mesoporous Al-SBA-15 | Fixed-bed reactor | Up to 99% conversion with high selectivity for monoalkylation. researchgate.net |

| Hydrogenation of Nitroarenes | 5 wt. % Pt/C | Micro-packed bed reactor (µPBR) | High selectivity (>99%) for N-arylhydroxylamines at 25 °C. mdpi.com |

| N-Alkylation of Amino Alcohols | γ-Al2O3 | Automated self-optimising reactor | Use of supercritical CO2 as a beneficial reaction medium. beilstein-journals.org |

Biocatalytic Strategies for Related Aniline Synthesis

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Enzymes can catalyze reactions under mild conditions with high regio- and stereoselectivity, reducing the need for protecting groups and minimizing waste.

Enzymatic halogenation is a promising strategy for introducing chlorine or other halogens onto an aromatic ring. Halogenase enzymes, such as flavin-dependent halogenases, can regioselectively halogenate a variety of aromatic substrates. researchgate.net These enzymes generate an electrophilic halogenating species from a halide ion, which then reacts with the electron-rich aromatic ring. nih.gov While direct enzymatic chlorination of N,4-dimethylaniline at the 2-position is not yet widely reported, the principles of enzymatic halogenation could be applied to a suitable precursor.

For the N-methylation step, methyltransferases are a class of enzymes that can selectively transfer a methyl group to a nitrogen atom. nih.gov Engineered and natural methyltransferases have been used for the N-methylation of various heterocycles. d-nb.info These enzymatic reactions often utilize S-adenosyl-L-methionine (SAM) as the methyl donor, and enzyme cascades have been developed to recycle the SAM cofactor, making the process more economically viable. nih.gov

Table 3: Classes of Enzymes Relevant to this compound Synthesis

| Enzyme Class | Reaction Type | Cofactor/Cosubstrate | Potential Application |

|---|---|---|---|

| Flavin-dependent Halogenases | Aromatic Chlorination | FADH2, O2, Cl- | Introduction of the 2-chloro substituent. researchgate.netnih.gov |

| Methyltransferases | N-Methylation | S-adenosyl-L-methionine (SAM) | N-methylation of the amino group. nih.govd-nb.info |

| Haloperoxidases | Aromatic Halogenation | H2O2, Cl- | Alternative for introducing the 2-chloro substituent. researchgate.net |

Synthesis of Structurally Modified this compound Analogues

The synthesis of analogues of this compound with modifications to the aromatic ring or the N-substituents is crucial for exploring structure-activity relationships in various applications.

Introducing additional substituents onto the aromatic ring of this compound or its precursors can be achieved through various electrophilic aromatic substitution reactions. The directing effects of the existing chloro, methyl, and dimethylamino groups will influence the position of the incoming substituent.

A common strategy for the synthesis of halogenated anilines is the direct chlorination of a substituted aniline. For instance, a process for the preparation of 4-chloro-2,6-dialkylanilines involves the chlorination of the corresponding 2,6-dialkylanilinium salt. In one example, 2,6-dimethylaniline hydrochloride is chlorinated with sulfuryl chloride to yield 4-chloro-2,6-dimethylaniline. google.com

Friedel-Crafts reactions, including alkylation and acylation, are classic methods for introducing carbon-based substituents onto an aromatic ring. While the strongly activating dimethylamino group can complicate these reactions by coordinating with the Lewis acid catalyst, modifications to the reaction conditions can allow for successful substitution.

Starting from a precursor like 2-chloro-4-methylaniline, various N-substituents can be introduced. N-alkylation is a common derivatization method. The industrial production of N,N-dimethylaniline often involves the alkylation of aniline with methanol. alfa-chemistry.com This "borrowing hydrogen" methodology, catalyzed by transition metals like iridium or ruthenium, can be adapted for the methylation of 2-chloro-4-methylaniline to produce this compound. nih.govorganic-chemistry.org

N-acylation is another important derivatization reaction. For example, 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide is prepared by reacting N-isopropyl-4-fluoroaniline with chloroacetyl chloride in the presence of triethylamine as an acid-binding agent. google.com A similar approach could be used to acylate this compound, although as a tertiary amine, it would first need to be demethylated to a secondary amine.

The formation of Schiff bases through condensation with aldehydes is a common reaction for primary and secondary anilines. For instance, 2-chloro-N-[4-(dimethylamino)benzylidene]aniline has been synthesized by refluxing 2-chlorobenzenamine with 4-(dimethylamino)benzaldehyde in ethanol. nih.gov

Table 4: Common N-Substitution Reactions for Aniline Derivatives

| Reaction | Reagents | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halides, Alcohols (with catalyst) | N-Alkyl anilines |

| N-Acylation | Acyl chlorides, Anhydrides | N-Acyl anilines (Amides) |

| Schiff Base Formation | Aldehydes, Ketones | Imines |

| N-Arylation | Aryl halides (with catalyst) | N-Aryl anilines |

Compound Names

Reactivity and Mechanistic Studies of 2 Chloro N,4 Dimethylaniline

Electrophilic Aromatic Substitution Reactions Involving 2-chloro-N,4-dimethylaniline

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The rate and regioselectivity of these reactions on this compound are determined by the cumulative effect of its substituents. The dimethylamino group is one of the most powerful activating groups, strongly directing incoming electrophiles to the ortho and para positions by donating its lone pair of electrons into the ring's π-system. byjus.comchemistrysteps.com The methyl group is a less potent activator, operating through hyperconjugation and weak induction. libretexts.org Conversely, the chlorine atom deactivates the ring towards electrophilic attack through its inductive electron withdrawal, but its lone pairs can participate in resonance, directing substitution to the ortho and para positions. libretexts.orgyoutube.com

In the case of this compound, the directing effects can be analyzed as follows:

The -N(CH3)2 group (at C1) strongly activates the ortho positions (C2, C6) and the para position (C4).

The -Cl group (at C2) deactivates the ring but directs to its ortho (none free) and para (C5) positions.

The -CH3 group (at C4) weakly activates and directs to its ortho positions (C3, C5).

The positions C2 and C4 are already substituted. The dominant activating influence of the dimethylamino group makes position C6 the most probable site for electrophilic attack due to strong resonance activation and relatively low steric hindrance. Position C5 is also activated, receiving directing influence from both the chloro and methyl groups, while position C3 is sterically hindered by two adjacent substituents.

However, under strongly acidic conditions, such as those used for nitration (HNO3/H2SO4), the basic dimethylamino group is protonated to form a dimethylanilinium ion [-NH(CH3)2+]. This protonated group becomes a powerful deactivator and a meta-director. byjus.comchegg.com This can significantly alter the outcome of the reaction, leading to substitution at the meta-position relative to the ammonium (B1175870) group (C3 and C5). Given the existing substituents, substitution at C5 would be favored.

Due to the high activation provided by the dimethylamino group, reactions like halogenation can proceed rapidly and may be difficult to control, potentially leading to polysubstitution, similar to how aniline (B41778) reacts with bromine water to yield 2,4,6-tribromoaniline. byjus.comlibretexts.org

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound This table is predictive, based on established directing effects, as specific experimental data for this compound is not readily available.

| Reaction | Reagents | Probable Major Product(s) | Rationale |

| Bromination | Br2 in CCl4 or CH3COOH | 2-bromo-6-chloro-N,4-dimethylaniline | The powerful -N(CH3)2 group directs ortho to the C6 position. |

| Nitration | HNO3, H2SO4 | 2-chloro-N,4-dimethyl-5-nitroaniline | The -N(CH3)2 group is protonated, becoming a meta-director. |

| Sulfonation | Fuming H2SO4 | 6-chloro-2,N,N-trimethylaniline-3-sulfonic acid | The -N(CH3)2 group directs ortho to the C6 position. |

| Friedel-Crafts Acylation | CH3COCl, AlCl3 | Reaction is unlikely to proceed | The basic nitrogen atom complexes with the Lewis acid catalyst (AlCl3), deactivating the ring. libretexts.org |

Nucleophilic Substitution at the Aromatic Ring of this compound

Nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile displaces a leaving group on an aromatic ring, are typically challenging. The electron-rich nature of the benzene ring repels incoming nucleophiles. ck12.org Such reactions generally require the presence of strong electron-withdrawing groups (e.g., -NO2) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex) via an addition-elimination mechanism. wikipedia.orgchemistrysteps.com

The aromatic ring of this compound is substituted with electron-donating groups (-N(CH3)2, -CH3), which further increase the electron density of the ring and destabilize the potential anionic intermediate. Consequently, the direct displacement of the chlorine atom by common nucleophiles under standard SNAr conditions is mechanistically unfavorable and requires extreme conditions of temperature and pressure.

However, modern transition-metal-catalyzed cross-coupling reactions provide effective pathways for nucleophilic substitution on electron-rich aryl halides.

The chlorine atom of this compound can be replaced by various nucleophiles using catalytic methods. Palladium- and copper-based catalysts are particularly effective in forming new carbon-oxygen, carbon-sulfur, and carbon-carbon bonds.

Ullmann Condensation: This copper-catalyzed reaction can be used to form diaryl ethers by coupling an aryl halide with a phenol. wikipedia.orgorganic-chemistry.org Similarly, thioethers can be formed using thiols. The traditional Ullmann reaction often requires harsh conditions, but modern systems using ligands like N,N-dimethylglycine allow the reaction to proceed at lower temperatures. organic-chemistry.org

Buchwald-Hartwig Ether Synthesis: A palladium-catalyzed alternative to the Ullmann condensation allows for the coupling of aryl halides with alcohols to form aryl ethers under milder conditions. wikipedia.org

Table 2: Representative Catalyzed Halogen Displacement Reactions on Analogous Aryl Chlorides

| Reaction Type | Nucleophile | Catalyst System (Example) | Product Type |

| Ether Synthesis | Phenol (PhOH) | CuI / N,N-dimethylglycine | Aryl ether |

| Thioether Synthesis | Thiophenol (PhSH) | Pd2(dba)3 / Xantphos | Aryl thioether |

| Cyanation | Zn(CN)2 | Pd(PPh3)4 | Aryl nitrile |

Amination Reactions on the Chloro-Substituted Phenyl Ring

The formation of a new carbon-nitrogen bond by displacing the chlorine atom is a key transformation. This is efficiently achieved through palladium- or copper-catalyzed cross-coupling amination reactions.

Buchwald-Hartwig Amination: This is a versatile palladium-catalyzed reaction for coupling aryl halides with a wide range of primary and secondary amines. wikipedia.orglibretexts.org The reaction typically employs a palladium precatalyst (e.g., Pd2(dba)3) with a bulky electron-rich phosphine (B1218219) ligand (e.g., XPhos, SPhos) and a base (e.g., NaOt-Bu, K3PO4). organic-chemistry.org This methodology is highly tolerant of various functional groups and is effective for electron-rich aryl chlorides.

Goldberg Reaction: A copper-catalyzed variant of the Ullmann condensation, the Goldberg reaction couples an aryl halide with an amine or amide. wikipedia.org While often requiring higher temperatures than the Buchwald-Hartwig reaction, it provides an alternative pathway for C-N bond formation.

These reactions proceed via a catalytic cycle involving oxidative addition of the aryl chloride to the low-valent metal center, coordination of the amine, deprotonation, and finally, reductive elimination to yield the aminated product and regenerate the catalyst. libretexts.org

Table 3: Representative Amination Reactions on Analogous Aryl Chlorides

| Reaction Name | Amine | Catalyst System (Example) | Base (Example) | Product Type |

| Buchwald-Hartwig | Aniline | Pd2(dba)3 / XPhos | K3PO4 | Diaryl amine |

| Buchwald-Hartwig | Piperidine | Pd(OAc)2 / RuPhos | NaOt-Bu | Aryl piperidine |

| Goldberg Reaction | Acetamide | CuI / Phenanthroline | K2CO3 | N-Aryl acetamide |

Oxidation-Reduction Chemistry of the Aniline Moiety in this compound

The aniline functional group, particularly a tertiary arylamine like the N,N-dimethylaniline moiety, is susceptible to oxidation. Electrochemical and chemical oxidation of anilines typically proceeds through an initial one-electron transfer to form a radical cation. umn.edunih.gov The fate of this highly reactive intermediate determines the final products.

For N,N-dimethylaniline and its derivatives, several pathways are possible following the formation of the radical cation:

Coupling Reactions: The radical cation can couple with another molecule of the starting material. Coupling typically occurs at the para-position ("tail-to-tail") to form benzidine-type structures. However, in this compound, the para-position is blocked by the methyl group. This steric hindrance forces coupling to occur at other positions, such as the ortho-position (C6) to form a C-C bond, or through a "head-to-tail" coupling to form a diphenylamine (B1679370) derivative.

N-Dealkylation: The radical cation can also lead to the cleavage of a methyl group from the nitrogen atom, a process known as oxidative N-demethylation. mdpi.com This can result in the formation of 2-chloro-4-methyl-N-methylaniline. Studies on the oxidation of N,N-dimethylanilines with manganese catalysts have shown that this pathway can be significant. mdpi.comelsevierpure.com

The specific outcome of the oxidation is highly dependent on the oxidant used, the reaction conditions (e.g., pH), and the electronic nature of the substituents on the ring. ijcrt.orgresearchgate.net The electron-donating methyl and dimethylamino groups facilitate the initial oxidation by lowering the oxidation potential, while the chloro group may slightly increase it. umn.edursc.org

The primary reductive transformation for this compound is the cleavage of the carbon-chlorine bond, known as reductive dehalogenation. This process replaces the chlorine atom with a hydrogen atom, yielding N,4-dimethylaniline (also known as N,N-dimethyl-p-toluidine).

This transformation can be achieved through several methods:

Catalytic Hydrogenation: This is a common and efficient method for dehalogenation. The reaction involves treating the substrate with hydrogen gas (H2) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). organic-chemistry.orgresearchwithrutgers.com The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate. While catalytic hydrogenation is also used to reduce nitro groups to amines, conditions can be tailored to selectively cleave the C-Cl bond while leaving the rest of the molecule intact. rsc.orgresearchgate.net

Dissolving Metal Reduction: Strong reducing agents, such as sodium or calcium metal in a proton source like liquid ammonia (B1221849) or an alcohol, can also effect reductive dehalogenation. google.comacs.org

The ease of reductive dehalogenation follows the order C-I > C-Br > C-Cl, meaning that aryl chlorides are generally more resistant to reduction than the corresponding bromides or iodides. organic-chemistry.org Nevertheless, with the appropriate catalyst and conditions, the C-Cl bond in this compound can be effectively reduced.

Table 4: Representative Methods for Reductive Dehalogenation of Aryl Chlorides

| Method | Reagents | Catalyst/Conditions | Product of Reaction with this compound |

| Catalytic Hydrogenation | H2 (gas) | 10% Pd/C, Ethanol, Room Temp. | N,4-dimethylaniline |

| Transfer Hydrogenation | Ammonium formate | Pd/C, Methanol, Reflux | N,4-dimethylaniline |

| Dissolving Metal Reduction | Sodium (Na) metal | Isopropanol, Reflux | N,4-dimethylaniline |

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org Palladium-catalyzed reactions, in particular, are widely used due to their efficiency and functional group tolerance. acs.org For a substrate like this compound, the chlorine atom serves as a leaving group, and the electronic properties of the dimethylamino and methyl groups on the aniline ring would be expected to influence the reactivity of the C-Cl bond.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. yonedalabs.comresearchgate.net This reaction is a versatile method for forming C(sp²)–C(sp²) bonds. researchgate.net

The generally accepted catalytic cycle involves three main steps:

Oxidative Addition: A Pd(0) catalyst inserts into the carbon-halide bond (C-Cl in this case) of the aryl halide, forming a Pd(II) complex. yonedalabs.com

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide. yonedalabs.com

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. yonedalabs.com

For this compound, a successful Suzuki-Miyaura coupling would depend on finding a suitable palladium catalyst and ligand system capable of activating the relatively inert C-Cl bond. Electron-donating groups on the aniline ring can sometimes pose challenges in cross-coupling reactions. No specific examples or optimized conditions for the Suzuki-Miyaura coupling of this compound were found in the reviewed literature.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides/triflates and amines. organic-chemistry.orgwikipedia.org This reaction has become a primary method for synthesizing anilines and other arylamines. wikipedia.org

The catalytic cycle is similar to other cross-coupling reactions and involves:

Oxidative Addition: A Pd(0) species adds to the aryl halide. libretexts.org

Amine Coordination and Deprotonation: An amine coordinates to the Pd(II) complex, followed by deprotonation with a base to form a palladium-amido complex. libretexts.org

Reductive Elimination: The aryl group and the amino group couple, forming the C-N bond and regenerating the Pd(0) catalyst. libretexts.org

While this reaction is broadly applicable, specific conditions for the intermolecular Buchwald-Hartwig amination using this compound as the aryl halide substrate are not detailed in the available literature. The choice of palladium precursor, phosphine ligand, and base would be critical for achieving high yields. tcichemicals.com

Sonogashira Coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org The reaction is typically co-catalyzed by palladium and copper complexes. organic-chemistry.orgwikipedia.org The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) center, followed by reductive elimination. researchgate.net The reactivity of aryl chlorides in Sonogashira coupling is generally lower than that of bromides and iodides, often requiring more forcing conditions or specialized catalyst systems. wikipedia.org Specific protocols for the Sonogashira coupling of this compound are not described in the surveyed literature.

The Heck Reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base, to form a substituted alkene. wikipedia.orgorganic-chemistry.org The mechanism includes the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and a palladium-hydride species. libretexts.org The base regenerates the Pd(0) catalyst. libretexts.org As with other couplings, the use of aryl chlorides like this compound can be challenging and requires optimized conditions. wikipedia.org No specific studies detailing the Heck reaction with this compound were identified.

Computational Insights into this compound Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms, geometries of intermediates and transition states, and predicting reactivity. researchgate.netredalyc.org Such studies can provide a deep understanding of the electronic and steric factors that control a reaction's outcome.

Despite the utility of these methods, no specific computational studies focusing on the reaction mechanisms of this compound were found. A theoretical study would likely investigate the oxidative addition of the C-Cl bond to a palladium catalyst as the initial and often rate-limiting step. The influence of the methyl and dimethylamino substituents on the geometry and electronic structure of the molecule and its transition states would be a key area of investigation.

Transition state analysis is a critical component of computational mechanistic studies, providing information about the energy barriers (activation energies) of elementary reaction steps. By locating and characterizing the transition state structures for steps like oxidative addition, transmetalation, and reductive elimination, one can predict the preferred reaction pathway and understand the factors that influence reaction rates and selectivity.

Currently, there is no published research in the accessible literature that provides a transition state analysis for any of the key cross-coupling reactions involving this compound. Such an analysis would be invaluable for designing more efficient catalytic systems for this specific substrate.

Reaction Pathway Elucidation Using Theoretical Models

A comprehensive search of scientific literature and chemical databases did not yield specific theoretical studies focused on the elucidation of reaction pathways for this compound. While computational methods such as Density Functional Theory (DFT) are widely used to investigate the reactivity and mechanistic pathways of aromatic amines, dedicated research on the specific reaction mechanisms of this compound is not publicly available at this time.

Theoretical models are instrumental in predicting reaction intermediates, transition states, and activation energies, thereby providing deep insights into the plausible mechanisms of chemical transformations. Such studies on related substituted anilines have been conducted, offering valuable information on how substituents influence reactivity. However, in the absence of direct computational analysis for this compound, a detailed discussion on its specific reaction pathway elucidation using theoretical models cannot be provided.

Further research employing quantum chemical calculations would be necessary to map the potential energy surfaces for various reactions involving this compound, such as electrophilic aromatic substitution, oxidation, or N-dealkylation. These studies would be crucial for understanding its chemical behavior at a molecular level.

2 Chloro N,4 Dimethylaniline As a Key Intermediate in Organic Synthesis

Precursor in the Synthesis of Functional Dyes and Pigments

N,N-dimethylaniline and its derivatives are foundational precursors in the synthesis of important classes of dyes, including triarylmethane and azo dyes. wikipedia.orginnospk.com The strong electron-donating nature of the dimethylamino group activates the aromatic ring, facilitating electrophilic substitution reactions that are central to dye formation. In this context, 2-chloro-N,4-dimethylaniline can function as a crucial coupling component.

The general synthesis of an azo dye involves a coupling reaction between a diazonium salt and an activated aromatic compound like a substituted N,N-dimethylaniline. The dimethylamino group directs the incoming diazonium salt to the position para to it. The presence of the chloro and methyl substituents on the this compound backbone allows for the fine-tuning of the resulting dye's properties. These substituents can influence the molecule's chromophore, altering its color, lightfastness, and solubility in different media. It is a key raw material in the production of basic dyes like basic violet and brilliant red, as well as various cationic dyes. innospk.com

| Dye Class | General Aniline (B41778) Precursor | Role of Substituents |

|---|---|---|

| Azo Dyes | N,N-dialkylanilines | Modulate color and fastness properties |

| Triarylmethane Dyes | N,N-dimethylaniline | Form the core structure (e.g., Malachite green, Crystal violet) |

| Cationic Dyes | N,N-dimethylaniline | Integral part of the chromophoric system |

Utility in Agrochemical Intermediate Production

Substituted anilines are pivotal intermediates in the manufacturing of agrochemicals, including herbicides and pesticides. gugupharm.com The specific substitution pattern on the aniline ring is critical for the biological activity of the final product. Chlorinated dialkylanilines, a class to which this compound belongs, have been identified as important precursors for plant protection agents. google.com

For example, processes have been developed for the selective chlorination of 2,6-dialkylanilines to produce 4-chloro-2,6-dialkylanilines, which are then used in the synthesis of various agrochemicals. google.com The synthesis pathways leverage the reactivity of the aniline core to build more complex molecular architectures required for herbicidal or pesticidal action. The high purity and specific isomerism of intermediates like this compound are crucial for ensuring the efficacy and regulatory compliance of the final agricultural product. gugupharm.com

Role in Pharmaceutical Intermediate Development

The aniline scaffold is a common feature in many active pharmaceutical ingredients (APIs). newedgeoverseas.com The unique properties conferred by substituents allow for the development of targeted therapies. Chloro-substituted anilines, in particular, are valuable intermediates in medicinal chemistry. For instance, the related compound 2-Chloro-6-Methylaniline is a well-established intermediate in the synthesis of Dasatinib, a targeted therapy used in the treatment of specific types of leukemia. nbinno.com This highlights the importance of the chloro-methyl-aniline framework in the development of kinase inhibitors, a significant class of cancer drugs. nbinno.com

Substituted anilines serve as foundational building blocks for creating complex molecules with desired biological activities, including antimicrobial and anticancer properties. nbinno.com The development of efficient synthetic routes to optically active pharmaceutical intermediates is a major focus of research, and versatile starting materials like this compound are essential for this endeavor. sumitomo-chem.co.jp

| Aniline Intermediate | Resulting API (Example) | Therapeutic Area |

|---|---|---|

| 2-Chloro-6-Methylaniline | Dasatinib | Oncology (Leukemia) nbinno.com |

| 4-Iodo-2,6-dimethylaniline | Rilpivirine | Antiviral (HIV) nbinno.com |

| Substituted Anilines | Various Kinase Inhibitors | Oncology nbinno.com |

Application in Ligand Design for Catalysis

In the field of catalysis, the design of organic ligands that coordinate to a metal center is crucial for controlling the catalyst's activity and selectivity. Substituted anilines are valuable building blocks for creating sterically and electronically tunable ligands. nih.goviucr.org The amino group can act as a coordination site or be transformed into other functional groups, while the aromatic ring provides a rigid scaffold.

The substituents on the aniline ring, such as the chloro and methyl groups in this compound, play a critical role in modulating the properties of the final ligand. acs.org These groups can influence the electron density at the metal center and create a specific steric environment around it, thereby directing the outcome of a catalytic reaction. For example, sterically demanding aniline derivatives are used to synthesize ligands for reactions like palladium-catalyzed cross-coupling. The ability to systematically vary substituents on the aniline precursor allows chemists to create libraries of ligands and optimize catalyst performance for specific transformations. scholaris.ca

Formation of Heterocyclic Compounds from this compound Scaffolds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals, agrochemicals, and materials science. Substituted anilines are key starting materials for the synthesis of a vast array of nitrogen-containing heterocycles.

Significant research has demonstrated that 2-chloroaniline (B154045) derivatives are exceptionally useful precursors for constructing complex heterocyclic systems through palladium-catalyzed reactions. For instance, the Pd-catalyzed condensation of 2-chloroaniline derivatives with 2-bromostyrene (B128962) yields diphenylamine (B1679370) intermediates. mit.edu These intermediates can then undergo selective, ligand-controlled intramolecular cyclization to form a variety of important 5-, 6-, or 7-membered heterocycles, including indoles, carbazoles, acridines, and dibenzazepines. mit.edusigmaaldrich.com Furthermore, N,N-dimethylaniline N-oxides can be transformed into diverse tetrahydroquinoline scaffolds through a tandem Polonovski–Povarov sequence. researchgate.netnih.gov This methodology provides a powerful and efficient route to multiple classes of valuable heterocyclic compounds from a single, common precursor framework.

| Aniline-Derived Scaffold | Catalyst/Method | Resulting Heterocycle Class | Reference |

|---|---|---|---|

| 2-Chloroaniline Derivatives | Palladium-Catalyzed Cyclization | Indoles, Carbazoles, Acridines | mit.edu |

| 2-Chloroaniline Derivatives | Palladium-Catalyzed Cyclization | Dibenzazepines | mit.edu |

| N,N-dimethylaniline N-oxides | Polonovski–Povarov Reaction | Tetrahydroquinolines | researchgate.netnih.gov |

Utilization in Specialty Polymers and Material Science Applications

Aniline and its derivatives are important monomers in the field of polymer science, most notably for the production of polyaniline, a well-known conducting polymer. The properties of polyaniline can be significantly modified by introducing substituents onto the monomer unit. The synthesis of polymers from substituted anilines, such as poly(2,5-dimethylaniline), has been explored to create materials with tailored characteristics. ciac.jl.cn

The incorporation of a this compound monomer into a polymer chain would be expected to influence the final material's properties, such as its electrical conductivity, solubility in organic solvents, and environmental stability. ciac.jl.cn In addition to conducting polymers, aromatic amines are widely used as curing agents or hardeners for epoxy resins and polyurethanes, where they react to form a cross-linked polymer network. nih.gov The reactivity and steric profile of the amine are critical factors in determining the cure time and the mechanical properties of the final thermoset material. nih.goviucr.org

Advanced Analytical and Spectroscopic Characterization in Reaction Monitoring and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation of 2-chloro-N,4-dimethylaniline Reactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the mechanisms of reactions involving this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, allowing researchers to track the transformation of reactants into products and identify intermediates.

In a typical reaction, such as the N-alkylation or acylation of this compound, NMR can be used to monitor the disappearance of starting material signals and the appearance of product signals. For instance, in the N-methylation of a related compound, N-methylaniline, the change in the chemical shift of the N-methyl protons and the aromatic protons can be followed to determine reaction kinetics and conversion rates. rsc.org For this compound, one would expect to observe characteristic shifts for the aromatic protons and the two methyl groups (N-methyl and 4-methyl). The ¹H NMR spectrum would show distinct signals for the three aromatic protons, influenced by the chloro, amino, and methyl substituents. The N-methyl protons would typically appear as a singlet, as would the protons of the methyl group at the 4-position.

Mechanistic studies often involve identifying short-lived intermediates. While direct detection can be challenging, NMR can be used in conjunction with isotopic labeling (e.g., using ¹³C or ¹⁵N labeled reagents) to trace the path of specific atoms throughout the reaction. For example, in methylation reactions using formic acid as a methyl source, ¹³C-labeled formic acid can be used to confirm the origin of the newly introduced methyl group on the nitrogen atom. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and a Potential Reaction Product Note: These are estimated values and can vary based on solvent and experimental conditions.

| Compound | Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| This compound | Aromatic-H (3 protons) | 6.7 - 7.3 | 115 - 150 |

| N-CH₃ (3 protons) | ~2.9 | ~40 | |

| 4-CH₃ (3 protons) | ~2.3 | ~20 | |

| N-acetyl-2-chloro-N,4-dimethylaniline | Aromatic-H (3 protons) | 7.0 - 7.5 | 120 - 145 |

| N-CH₃ (3 protons) | ~3.2 | ~38 | |

| 4-CH₃ (3 protons) | ~2.4 | ~21 | |

| COCH₃ (3 protons) | ~1.9 | ~22 (C=O ~170) |

Mass Spectrometry Techniques for Tracing Transformation Products and Intermediates

Mass spectrometry (MS) is a highly sensitive technique crucial for identifying and tracing transformation products and reaction intermediates in syntheses involving this compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely employed. tandfonline.comresearchgate.net

During a reaction, MS can detect the molecular ions of the starting material, intermediates, final products, and any byproducts, even at very low concentrations. The fragmentation patterns observed in the mass spectrum provide structural information that helps in the identification of these species. For this compound (molecular weight ≈ 155.6 g/mol ), the molecular ion peak [M]+• would be expected at m/z 155, with a characteristic isotopic peak at m/z 157 ([M+2]+•) in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.

Advanced MS techniques can even capture highly reactive, short-lived intermediates. For example, desorption electrospray ionization mass spectrometry (DESI-MS) has been successfully used to detect the radical cation intermediate in the electrochemical oxidation of N,N-dimethylaniline, a species with a half-life in the microsecond range. nih.gov This demonstrates the potential of such methods for mechanistic investigations of reactions involving this compound, such as oxidation or electrophilic substitution, where radical cations or other transient species might be formed.

Table 2: Predicted Key Mass Fragments for this compound

| m/z Value | Ion Structure | Description |

| 157 | [C₈H₁₀³⁷ClN]+• | Isotopic molecular ion |

| 155 | [C₈H₁₀³⁵ClN]+• | Molecular ion |

| 140 | [C₇H₇³⁵ClN]+• | Loss of a methyl group (•CH₃) |

| 120 | [C₇H₇N]+• | Loss of HCl |

| 105 | [C₇H₆N]+ | Subsequent fragmentation |

Chromatographic Methods for Reaction Purity and Byproduct Analysis of this compound Syntheses

Chromatographic methods, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are fundamental for monitoring the progress and purity of this compound syntheses. These techniques excel at separating complex mixtures, allowing for the quantification of reactants, products, and the identification of byproducts.

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), is well-suited for analyzing volatile and thermally stable compounds like substituted anilines. osha.govepa.gov In the synthesis of this compound, GC can be used to determine the conversion of the starting aniline (B41778) derivative and the yield of the product. By comparing the retention times of peaks in the sample chromatogram to those of known standards, components can be identified. The area under each peak is proportional to the concentration of the corresponding component, enabling quantitative analysis. For instance, a study on various aniline derivatives outlined GC conditions capable of separating numerous isomers, which is critical for byproduct analysis. epa.gov

High-Performance Liquid Chromatography (HPLC) is a versatile alternative, especially for less volatile or thermally sensitive compounds. researchgate.net HPLC with UV detection is commonly used for the analysis of aromatic amines. semanticscholar.org Different column chemistries (e.g., C18) and mobile phase compositions can be optimized to achieve separation of this compound from starting materials and potential side-products, such as isomers or over-alkylated products. A comparison of GC/MS and LC/MS for analyzing aniline derivatives in groundwater highlighted the strengths of each technique, with LC/MS providing excellent separation and sensitivity for many analytes without the need for derivatization. d-nb.info

Table 3: Example Chromatographic Conditions for Aniline Derivative Analysis

| Parameter | Gas Chromatography (GC) Example | High-Performance Liquid Chromatography (HPLC) Example |

| Technique | GC-FID osha.gov | Reversed-Phase HPLC-UV semanticscholar.org |

| Column | 60 m RTX-5, 0.32 mm i.d. osha.gov | C18 column |

| Mobile Phase | Carrier Gas: Hydrogen/Nitrogen osha.gov | Gradient of Acetonitrile and 0.02 M Ammonium (B1175870) Acetate semanticscholar.org |

| Detector | Flame Ionization Detector (FID) osha.gov | UV or MS/MS semanticscholar.org |

| Application | Purity analysis, quantification of volatile byproducts | Purity analysis, quantification of non-volatile byproducts |

X-ray Crystallography of this compound Derivatives and Reaction Intermediates

X-ray crystallography provides unambiguous, three-dimensional structural information at the atomic level. While obtaining suitable single crystals of this compound itself may depend on its physical state at room temperature, the technique is invaluable for characterizing its stable derivatives and reaction intermediates. This definitive structural analysis confirms connectivity, stereochemistry, and provides insights into intermolecular interactions in the solid state.

The crystal structure of a closely related derivative, 2-Chloro-N-[4-(dimethylamino)benzylidene]aniline, has been determined. nih.govresearchgate.net This compound is a Schiff base formed from the reaction of 2-chlorobenzenamine and 4-(dimethylamino)benzaldehyde. nih.gov The analysis revealed an orthorhombic crystal system with the space group P2₁2₁2₁. researchgate.net The dihedral angle between the two aromatic rings in the molecule is 67.0 (2)°. researchgate.net Such data is crucial for understanding the steric and electronic effects of the substituents on the molecular conformation. Structural details like bond lengths and angles provide a benchmark for computational chemistry models and can help rationalize the reactivity of the compound.

By analogy, if a stable, crystalline derivative or a trapped intermediate from a reaction of this compound were to be synthesized, X-ray crystallography could provide definitive proof of its structure, which is often unattainable by spectroscopic methods alone.

Table 4: Crystallographic Data for 2-Chloro-N-[4-(dimethylamino)benzylidene]aniline nih.govresearchgate.net

| Parameter | Value |

| Chemical Formula | C₁₅H₁₅ClN₂ |

| Molecular Weight | 258.74 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.7301 (8) |

| b (Å) | 12.2016 (18) |

| c (Å) | 14.047 (2) |

| Volume (ų) | 1325.0 (3) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 298 (2) |

| R-factor | R[F² > 2σ(F²)] = 0.045 |

In-situ Spectroscopic Monitoring of this compound Reactions

In-situ spectroscopic monitoring allows for the real-time analysis of a chemical reaction as it happens, without the need for sampling. spectroscopyonline.com This provides dynamic information about the concentrations of reactants, products, and intermediates, offering deep insights into reaction kinetics and mechanisms. Vibrational spectroscopy techniques like Fourier Transform Infrared (FT-IR) and Raman spectroscopy are particularly powerful for this purpose. frontiersin.orgnih.gov

FT-IR Spectroscopy: Attenuated Total Reflectance (ATR) FT-IR probes can be directly immersed into a reaction vessel. nih.gov As a reaction involving this compound proceeds, changes in the IR spectrum can be monitored. For example, in an acylation reaction, one could track the disappearance of the N-H band (if starting from a secondary amine precursor) and the appearance of a strong carbonyl (C=O) stretching band from the newly formed amide product. Studies on the related compound 2-chloro-4-methylaniline (B104755) have detailed its characteristic FT-IR and FT-Raman bands, providing a basis for identifying key vibrational modes to monitor. nih.gov

Raman Spectroscopy: Raman spectroscopy is another excellent technique for in-situ monitoring, as it is insensitive to water and can be used with fiber-optic probes. researchgate.net It is particularly sensitive to vibrations of non-polar bonds. For the synthesis of this compound, Raman spectroscopy could monitor the characteristic vibrational modes of the aromatic rings and the C-N and C-Cl bonds, tracking subtle structural changes as the reaction progresses. nih.govsigmaaldrich.com

By collecting spectra at regular intervals, a concentration profile for each species can be generated over time. This data is invaluable for optimizing reaction conditions (e.g., temperature, catalyst loading, reactant addition rates) to maximize yield and minimize byproduct formation. semanticscholar.org

No Specific Research Data Found for this compound

Following a comprehensive and targeted search for scientific literature, no specific research data detailing the environmental transformations and fate of the chemical compound This compound could be located. The search encompassed abiotic degradation pathways—including photolysis, hydrolysis, and oxidation—as well as biotic degradation pathways involving microbial and enzymatic processes.

The available scientific literature focuses on related but structurally distinct compounds, such as various isomers of chloro-dimethylaniline (e.g., 2-chloro-4,6-dimethylaniline), other chlorinated anilines, and dimethylanilines. However, due to the strict requirement to focus solely on this compound, the findings for these related substances cannot be extrapolated to provide scientifically accurate information for the specified compound.

Therefore, it is not possible to generate the requested article on the "Environmental Transformations and Fate of this compound" with the required level of scientific detail and accuracy for the outlined sections and subsections.

Environmental Transformations and Fate of 2 Chloro N,4 Dimethylaniline

Biotic Degradation Pathways

Metabolite Identification in Biotic Degradation Studies

Direct research identifying the specific metabolites from the biotic degradation of 2-chloro-N,4-dimethylaniline is not extensively documented in publicly available literature. However, studies on structurally similar aromatic amines provide valuable insights into the likely transformation pathways. Microbial metabolism is a primary mechanism for the degradation of such compounds in natural environments asm.org.

For instance, the biodegradation of 2,4-dimethylaniline, a compound structurally related to this compound but lacking the chlorine atom, has been studied. Pseudomonas species have been shown to metabolize 2,4-dimethylaniline through oxidative deamination, leading to the formation of 3-methylcatechol as an intermediate metabolite nih.gov. This pathway suggests that microorganisms can utilize the compound as a source of nitrogen and, subsequently, carbon nih.gov.

Similarly, research on the aerobic degradation of 2-chloro-4-nitroaniline by Rhodococcus sp. has identified 4-amino-3-chlorophenol and 6-chlorohydroxyquinol as major metabolites plos.org. This transformation involves an initial monooxygenase-catalyzed removal of the nitro group, followed by dioxygenation plos.org. These examples of enzymatic attacks on the aromatic ring and its substituents illustrate potential degradation routes for this compound.

| Parent Compound | Degrading Microorganism | Identified Metabolite(s) | Key Transformation Process |

|---|---|---|---|

| 2,4-Dimethylaniline | Pseudomonas species | 3-methylcatechol | Oxidative deamination nih.gov |

| 2-Chloro-4-nitroaniline | Rhodococcus sp. | 4-amino-3-chlorophenol, 6-chlorohydroxyquinol | Monooxygenase and dioxygenase activity plos.org |

Sorption and Desorption Dynamics in Environmental Matrices

The mobility and bioavailability of this compound in the environment are heavily influenced by its sorption and desorption behavior in soil and sediment. Sorption, the process of a chemical binding to solid particles, can limit its transport through the soil column and reduce its availability for microbial degradation and plant uptake nih.gov.

The dynamics of sorption are often quantified using batch equilibrium studies, where the distribution of the chemical between the solid (soil) and aqueous phase is measured. The results are commonly fitted to isotherm models, such as the Freundlich equation, to derive sorption coefficients (Kf or Kd) and the organic carbon-normalized sorption coefficient (Koc) researchgate.netmdpi.com. These coefficients are crucial for environmental fate modeling, with higher values indicating stronger sorption and lower mobility nih.gov. Desorption studies are also critical, as they reveal the potential for the compound to be released back into the soil solution, a phenomenon known as hysteresis nih.gov.

| Parameter | Description | Significance in Environmental Fate |

|---|---|---|

| Sorption/Distribution Coefficient (Kd) | Ratio of the chemical's concentration in the sorbed phase (soil) to its concentration in the aqueous phase at equilibrium. | Indicates the extent of partitioning onto soil; higher Kd suggests lower mobility. mdpi.com |

| Freundlich Adsorption Coefficient (Kf) | An empirical parameter from the Freundlich isotherm that relates to the adsorption capacity of the sorbent. | Used to describe non-linear sorption behavior. mdpi.com |

| Organic Carbon-Normalized Sorption Coefficient (Koc) | The ratio of Kd to the fraction of organic carbon in the soil (foc). | Allows for the comparison of sorption potential across different soils by normalizing for organic carbon content. researchgate.net |

Volatilization and Atmospheric Chemistry of this compound

Volatilization from soil or water surfaces can be a significant pathway for the environmental distribution of some organic chemicals, transporting them into the atmosphere. The tendency of a chemical to volatilize from water is largely determined by its Henry's Law constant (HLC), which relates its partial pressure in the air to its concentration in water epa.gov. Chemicals with a low HLC tend to persist in soil and water, while those with a high HLC are more likely to enter the atmosphere epa.gov. Specific HLC data for this compound is not available in the reviewed literature.

Once in the atmosphere, organic compounds are subject to degradation, primarily through reactions with photochemically-produced radicals, such as the hydroxyl radical (•OH) nih.gov. Gas-phase chlorine radicals (•Cl) can also contribute to the atmospheric oxidation of volatile organic compounds, often at faster rates than •OH reactions epa.gov.

While direct experimental data on the atmospheric chemistry of this compound is lacking, studies on the parent compound, aniline (B41778), provide a basis for understanding potential atmospheric reactions. The reaction of aniline with •OH radicals is considered its primary atmospheric removal process, with a calculated atmospheric lifetime of approximately 1.1 hours nih.gov. The reaction can proceed through either hydrogen abstraction from the amino group or •OH addition to the aromatic ring nih.gov. The presence of chloro and methyl substituents on the this compound molecule would influence the reaction rates and pathways compared to unsubstituted aniline. For example, the presence of an electron-donating methyl group can increase the electron density of the benzene (B151609) ring, potentially making it more susceptible to radical attack researchgate.net.

| Reactant Species | Reaction Rate Constant (k) for Aniline (cm³ molecule⁻¹ s⁻¹) | Significance |

|---|---|---|

| Hydroxyl Radical (•OH) | 1.7 x 10⁻¹⁰ (Calculated) | Considered the primary daytime degradation pathway for aniline in the atmosphere. nih.govacs.org |

| Chlorine Radical (•Cl) | 1.7 x 10⁻¹⁰ (Calculated) | Can be a significant oxidant, especially in urban or marine atmospheres where chlorine sources are present. epa.govacs.org |

Theoretical and Computational Chemistry of 2 Chloro N,4 Dimethylaniline

Electronic Structure and Molecular Orbital Theory Analysis

The electronic properties of an aromatic compound like 2-chloro-N,4-dimethylaniline are governed by the interplay of inductive and resonance effects of its substituents. The N,N-dimethylamino and the 4-methyl groups are electron-donating, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. Conversely, the 2-chloro group is electron-withdrawing through its inductive effect (-I) but weakly electron-donating through resonance (+R). The net effect dictates the molecule's electronic landscape and chemical reactivity.

HOMO-LUMO Gap and Reactivity Predictions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity and lower kinetic stability. researchgate.net

The substituents on the aniline (B41778) ring significantly modulate the HOMO and LUMO energy levels. Electron-donating groups, like methyl and dimethylamino, raise the energy of the HOMO, making the molecule a better electron donor. Electron-withdrawing groups, like chlorine, tend to lower the energy of both the HOMO and LUMO.

To approximate the electronic properties of this compound, we can analyze the HOMO-LUMO gaps of related, simpler molecules calculated using semi-empirical quantum mechanics (PM3 semi-empirical Hamiltonian).

| Compound | HOMO (a.u.) | LUMO (a.u.) | HOMO-LUMO Gap (a.u.) |

|---|---|---|---|

| Aniline | -0.353885 | 0.008207 | 0.362092 |

| o-Chloroaniline | -0.353880 | -0.004905 | 0.348975 |

| p-Methylaniline (p-Toluidine) | -0.342425 | 0.007295 | 0.349720 |

| N,N-Dimethylaniline | -0.309455 | 0.024376 | 0.333831 |

Data sourced from computational studies on substituted anilines.

Based on this data, the strong electron-donating N,N-dimethyl group is expected to significantly raise the HOMO energy of this compound, while the ortho-chloro group would slightly lower it. The para-methyl group will contribute to raising the HOMO energy as well. Consequently, this compound is predicted to have a relatively small HOMO-LUMO gap, smaller than that of aniline or o-chloroaniline, suggesting it is a chemically reactive molecule prone to electrophilic attack.

Electrostatic Potential Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution of a molecule three-dimensionally, providing a visual guide to its reactive sites. researchgate.net Regions of negative electrostatic potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP surface is expected to show:

High negative potential around the nitrogen atom of the dimethylamino group due to its lone pair of electrons.

Negative potential distributed across the aromatic ring, enhanced by the electron-donating methyl and dimethylamino groups. This negative region would be most pronounced at the carbon atoms ortho and para to the activating groups.

Positive potential around the hydrogen atoms of the methyl groups and the aromatic ring.

A region of slight positive potential around the chlorine atom, reflecting its high electronegativity and electron-withdrawing inductive effect, making the adjacent carbon atom an electrophilic site.

This distribution indicates that the molecule would likely interact with electrophiles at the nitrogen atom or the activated positions on the aromatic ring, while nucleophiles might interact with the carbon atom bearing the chlorine substituent.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational flexibility of this compound are primarily influenced by the steric interactions involving the bulky ortho-chloro and N,N-dimethylamino groups. Density Functional Theory (DFT) calculations on related molecules, such as N,N-diacylanilines, have shown that steric effects from ortho-substituents can twist the aromatic ring out of planarity with the nitrogen-containing moieties. arabjchem.org

Molecular Dynamics Simulations of this compound in Various Solvation or Binding Environments

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in condensed phases, such as in solution or bound to a protein. rsc.org While specific MD studies on this compound are not available, the principles of the method can be applied to predict its behavior.

An MD simulation of this molecule in an aqueous environment would reveal key details about its solvation. bohrium.comnih.gov The simulation would likely show the formation of a structured hydration shell around the molecule. The nitrogen atom of the dimethylamino group could act as a hydrogen bond acceptor. The hydrophobic aromatic ring and methyl groups would interact unfavorably with water, leading to hydrophobic hydration effects. Such simulations could be used to calculate properties like the diffusion coefficient and rotational correlation times, providing a complete picture of its behavior in solution.

Furthermore, if this compound were to be studied as a ligand for a biological receptor, MD simulations could be used to model its binding mode, residence time in the active site, and the conformational changes it induces in the receptor.

Quantitative Structure-Reactivity Relationship (QSRR) Studies for this compound Analogues

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or chemical reactivity. researchgate.netnih.gov These models are extensively used in toxicology and drug design to predict the properties of untested chemicals based on a set of known analogues. For aniline derivatives, QSAR models have been developed to predict toxicities to various organisms. researchgate.net

These models typically rely on a set of molecular descriptors that quantify different aspects of the molecular structure:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges. These describe the electronic nature of the molecule.

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP), which quantifies lipophilicity.

Steric/Topological Descriptors: Molecular weight, surface area, and various indices that describe the size, shape, and branching of the molecule.

In QSAR models for the toxicity of substituted anilines, parameters like logP and electronic factors (e.g., ELUMO) are often found to be significant predictors. researchgate.net The presence of chlorine substituents is known to influence lipophilicity, which can be a key factor in toxicity. nih.gov For this compound, its calculated logP and electronic properties could be used as inputs for existing QSAR models to estimate its potential toxicity or reactivity.

Predictive Modeling for Novel this compound Derivatives and Their Properties

Building upon QSRR principles, predictive computational modeling allows for the in silico design and evaluation of novel derivatives of this compound before their physical synthesis. This approach accelerates the discovery of new molecules with desired properties by screening large virtual libraries. researchgate.net

For instance, if the goal were to design a derivative with lower toxicity, models could be used to predict how changes to the substitution pattern would affect key toxicological endpoints. A decision tree-based prediction model for anemia induction by aniline-related substances identified that the addition of bulky or highly polar groups (like sulfonate or carboxyl) could reduce toxicity. researchgate.net Using such a model, one could design new derivatives of this compound incorporating these features and computationally screen them for predicted safety.

Similarly, if the goal were to optimize electronic properties for applications in materials science (e.g., as a precursor for dyes), DFT calculations could be performed on a series of virtual derivatives. chemrxiv.org By systematically varying substituents on the aniline ring, one could predict how these changes would affect the HOMO-LUMO gap, absorption spectrum, and other relevant optical properties, guiding synthetic efforts toward the most promising candidates.

Emerging Research Directions and Future Perspectives on 2 Chloro N,4 Dimethylaniline

Integration of Artificial Intelligence and Machine Learning in 2-chloro-N,4-dimethylaniline Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of this compound. These computational tools offer the potential to accelerate research by predicting molecular properties, optimizing synthetic pathways, and identifying novel applications. azolifesciences.com ML models can be trained on existing data from substituted anilines to forecast the physicochemical properties, reactivity, and potential biological activity of this compound and its derivatives. This predictive power can significantly reduce the need for extensive empirical screening, saving time and resources.